molecular formula C8H5F3N4 B13714521 5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole

5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole

Cat. No.: B13714521
M. Wt: 214.15 g/mol
InChI Key: ZYZHSFOVCXQDQM-UHFFFAOYSA-N
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Description

5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole is a heterocyclic compound that contains both pyrazine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole typically involves the reaction of pyrazine derivatives with trifluoromethylated pyrazole precursors. Common synthetic routes include:

    Cyclization Reactions: Starting from pyrazine-2-carboxylic acid and trifluoromethylhydrazine, cyclization can be induced under acidic or basic conditions to form the desired pyrazole ring.

    Condensation Reactions: Pyrazine-2-carbaldehyde can be condensed with trifluoromethylhydrazine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization and condensation reactions, optimized for high yield and purity. These methods may use continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents under reflux conditions.

Major Products

    Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

    Reduction: Formation of pyrazine-2-methyl derivatives.

    Substitution: Formation of halogenated pyrazine and pyrazole derivatives.

Scientific Research Applications

5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: Employed as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in inflammatory pathways and cancer cell proliferation.

    Pathways: Inhibition of cyclooxygenase (COX) enzymes and modulation of signal transduction pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science.

Properties

Molecular Formula

C8H5F3N4

Molecular Weight

214.15 g/mol

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyrazine

InChI

InChI=1S/C8H5F3N4/c9-8(10,11)7-3-5(14-15-7)6-4-12-1-2-13-6/h1-4H,(H,14,15)

InChI Key

ZYZHSFOVCXQDQM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NNC(=C2)C(F)(F)F

Origin of Product

United States

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